Elaidolinolenic acid
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Overview
Description
9,12,15-Octadecatrienoic acid is a natural product found in Celastrus paniculatus, Humulus lupulus, and other organisms with data available.
Scientific Research Applications
Enzymatic Oxidation and Fatty Acid Derivatives
Octadeca-9,12,15-trienoic acid, also known as α-linolenic acid, undergoes enzymatic oxidation in red algae like Lithothamnion corallioides, resulting in the formation of hydroxy acids and conjugated tetraenes. This process involves specific elimination of hydrogens and incorporation of oxygen atoms, demonstrating the compound's susceptibility to enzymatic transformations (Hamberg, 1993).
Synthesis for Metabolism Studies
Large-scale preparation of isotopically labeled octadeca-9,12,15-trienoic acid has been conducted for human metabolism studies. This includes synthesizing trans fatty acids and their cis isomers through multiple steps, highlighting the compound's significance in metabolic research (Loreau et al., 2000).
Biosynthesis in Yeast
In the yeast Sporobolomyces odorus, the biosynthesis of aroma compounds derived from octadeca-9,12,15-trienoic acid has been studied. This research provides insights into the biochemical formation of such compounds, demonstrating the compound's role in producing natural aromas (Haffner et al., 1996).
Phytochemical Studies
Octadeca-9,12,15-trienoic acid has been isolated from various plants like Smallanthus sonchifolius and Pavetta indica. These studies highlight its occurrence in different plant species and its potential relevance in plant biochemistry and pharmacology (Zheng et al., 2009; Murthy et al., 2010).
Antibacterial Properties
Research has shown that octadeca-9,12,15-trienoic acid exhibits inhibitory effects against bacteria like Staphylococcus aureus and various streptococci, suggesting its potential as an antibacterial agent (Heczko et al., 1979; Ko et al., 1978).
Biochemical Pathway Studies
The compound has been used in studies to explore biochemical pathways in plants, such as the formation of 12-oxophytodienoic acid in Brassica napus, offering insights into plant biochemistry and fatty acid metabolism (Crombie & Morgan, 1991).
Medical Research
Octadeca-9,12,15-trienoic acid is also relevant in medical research. For instance, it has been identified in formulations like Panchagandhachurnam through Gas Chromatography Mass Spectroscopic analysis, indicating its role in traditional medicine (Perumal et al., 2022).
Properties
CAS No. |
1955-33-5 |
---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20) |
InChI Key |
DTOSIQBPPRVQHS-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)O |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
melting_point |
29.5 - 30 °C |
28290-79-1 463-40-1 68132-21-8 1955-33-5 |
|
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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